Thieno[3,2-C]pyridine-2-methanamine, 4-amino-(9CI)
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Overview
Description
Thieno[3,2-C]pyridine-2-methanamine, 4-amino-(9CI) is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[3,2-C]pyridine-2-methanamine, 4-amino-(9CI) typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate intermediates . The reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of the desired thieno[3,2-C]pyridine derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-C]pyridine-2-methanamine, 4-amino-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Thieno[3,2-C]pyridine-2-methanamine, 4-amino-(9CI) has several scientific research applications:
Mechanism of Action
The mechanism of action of Thieno[3,2-C]pyridine-2-methanamine, 4-amino-(9CI) involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, the compound binds to the ATP-binding site of kinases, thereby inhibiting their activity. This interaction is facilitated by hydrogen bond donor-acceptor interactions between the compound and the kinase protein . The compound’s structure allows it to fit into the active site of the kinase, blocking its function and leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Thieno[2,3-b]pyridine: Known for its pharmacological activities, including anticancer and anti-inflammatory properties.
Thieno[3,4-b]pyridine: Studied for its potential as a kinase inhibitor and its role in drug discovery.
Thieno[2,3-c]pyridine: Used in the development of kinase inhibitors and other therapeutic agents.
Uniqueness: Thieno[3,2-C]pyridine-2-methanamine, 4-amino-(9CI) is unique due to its specific ring fusion pattern and the presence of an amino group at the 4-position. This structural feature allows for unique interactions with biological targets, making it a valuable scaffold in medicinal chemistry .
Properties
CAS No. |
215454-33-4 |
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Molecular Formula |
C8H9N3S |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
2-(aminomethyl)thieno[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C8H9N3S/c9-4-5-3-6-7(12-5)1-2-11-8(6)10/h1-3H,4,9H2,(H2,10,11) |
InChI Key |
SUHADPCMGOLNFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1SC(=C2)CN)N |
Origin of Product |
United States |
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